molecular formula C19H16N2OS B2947372 N-(8H-indeno[1,2-d]thiazol-2-yl)-3-phenylpropanamide CAS No. 681163-38-2

N-(8H-indeno[1,2-d]thiazol-2-yl)-3-phenylpropanamide

Cat. No. B2947372
CAS RN: 681163-38-2
M. Wt: 320.41
InChI Key: NNEWKFYLEBCYII-UHFFFAOYSA-N
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Description

“N-(8H-indeno[1,2-d]thiazol-2-yl)-3-phenylpropanamide” is a derivative of 8H-Indeno[1,2-d]thiazole . It has been synthesized and evaluated for its biochemical activities against SARS-CoV-2 3CL protease . The 3-Chymotrypsin-like cysteine protease (3CL pro) is an attractive target for SARS-CoV-2 due to its important role in viral replication .


Synthesis Analysis

The synthesis of “N-(8H-indeno[1,2-d]thiazol-2-yl)-3-phenylpropanamide” involves a series of chemical reactions . The strategy followed for the design of the new analogs, the in vitro biological evaluation as potential enzyme inhibitors, and the prediction mode binding for the selected compound .


Molecular Structure Analysis

The molecular structure of “N-(8H-indeno[1,2-d]thiazol-2-yl)-3-phenylpropanamide” is complex. The indene moiety of the compound buried deeply into the hydrophobic S2 subsite with π-electrons with Arg188 and hydrophobic interaction with Met165 .


Chemical Reactions Analysis

The position of the methoxy group on the phenyl ring significantly affected inhibitory activities against SARS-CoV-2 3CL pro . Further modifications of the compound, such as the isosteric replacement of the sulfur with the oxygen (compound 10) and then moving to the removal of one carbon at the central ring to obtain an indene derivative (compound 17), have been explored .

Scientific Research Applications

SARS-CoV-2 3CL Protease Inhibition

One of the primary applications of this compound is as an inhibitor of the SARS-CoV-2 3CL protease, which plays a crucial role in the viral replication of COVID-19. A study has shown that derivatives of 8H-Indeno[1,2-d]thiazole, including the compound , have demonstrated inhibitory activity with an IC50 of 1.28 ± 0.17 μM against SARS-CoV-2 3CL protease . This suggests its potential as a prototype for developing novel inhibitors against SARS-CoV-2.

Drug Design and Synthesis

The structure of N-(8H-indeno[1,2-d]thiazol-2-yl)-3-phenylpropanamide allows for modifications that can lead to the design and synthesis of new drugs. Its biochemical activities can be evaluated against various targets, and structure-activity relationships (SAR) can be established to optimize its efficacy .

Molecular Docking Studies

Molecular docking studies of this compound against various enzymes and receptors can provide insights into its binding modes and interactions. This is essential for understanding its mechanism of action and for the rational design of more potent derivatives .

Biochemical Evaluation

The compound’s biochemical activities can be assessed in different biological assays to determine its therapeutic potential. For instance, its efficacy against other proteases or enzymes involved in diseases can be evaluated .

Future Directions

The preliminary results provide a unique prototype for the development of novel inhibitors against SARS-CoV-2 3CL pro . Future research could focus on optimizing the structure of the compound to enhance its inhibitory activity and reduce potential side effects. Additionally, further studies are needed to evaluate the compound’s efficacy in vivo.

properties

IUPAC Name

N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2OS/c22-17(11-10-13-6-2-1-3-7-13)20-19-21-18-15-9-5-4-8-14(15)12-16(18)23-19/h1-9H,10-12H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNEWKFYLEBCYII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C3=C1SC(=N3)NC(=O)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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